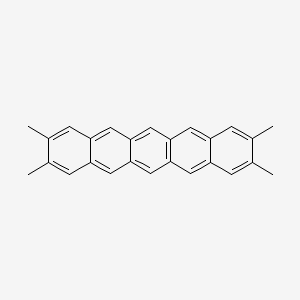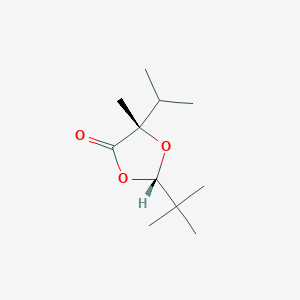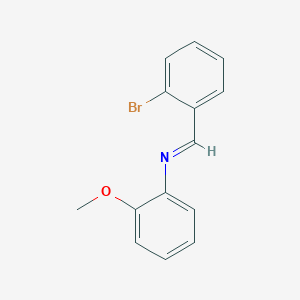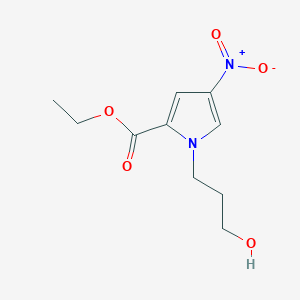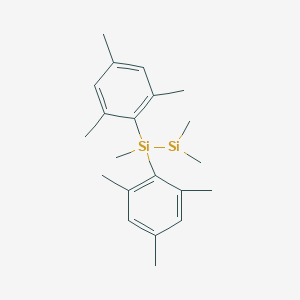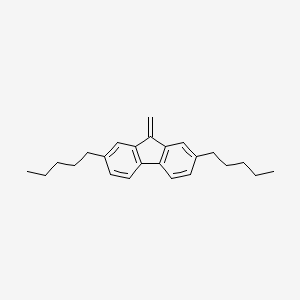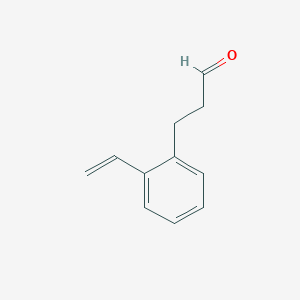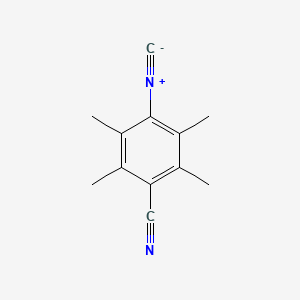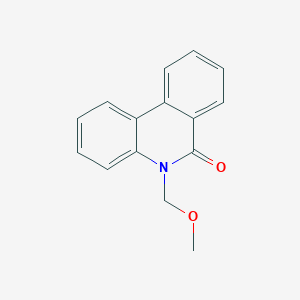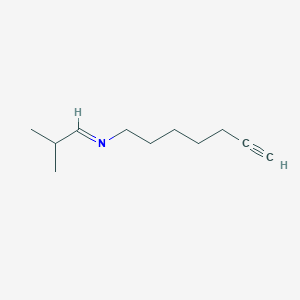![molecular formula C42H82N2O2 B14238074 N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide CAS No. 394653-28-2](/img/structure/B14238074.png)
N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide: is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two octadecanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with octadecanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amide groups, potentially converting them into amines.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: In industrial applications, N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is used as a surfactant and emulsifier in various formulations, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism by which N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The pathways involved may include inhibition of inflammatory mediators and modulation of cell signaling pathways.
Comparación Con Compuestos Similares
N,N’-Dimethyl-1,2-cyclohexanediamine: This compound has a similar cyclohexane core but with dimethyl groups instead of octadecanamide groups.
N,N’-Bis(2-hydroxyethyl)-1,2-cyclohexanediamine: Another similar compound with hydroxyethyl groups.
Uniqueness: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is unique due to its long-chain octadecanamide groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery and surfactant formulations.
Propiedades
Número CAS |
394653-28-2 |
|---|---|
Fórmula molecular |
C42H82N2O2 |
Peso molecular |
647.1 g/mol |
Nombre IUPAC |
N-[(1R,2R)-2-(octadecanoylamino)cyclohexyl]octadecanamide |
InChI |
InChI=1S/C42H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-41(45)43-39-35-33-34-36-40(39)44-42(46)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3,(H,43,45)(H,44,46)/t39-,40-/m1/s1 |
Clave InChI |
LCIKXZXTGWISSW-XRSDMRJBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H]1CCCC[C@H]1NC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1NC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


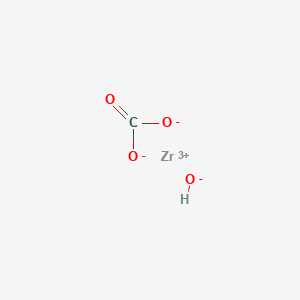
![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)

![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
